2-oxo-N-phenyl-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide
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Overview
Description
2-oxo-N-phenyl-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide is a complex organic compound that features a triazole ring, a phenyl group, and a hydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-phenyl-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with 1H-1,2,4-triazole-1-yl ethanimidoyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-phenyl-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-oxo-N-phenyl-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-oxo-N-phenyl-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The phenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-phenylacetamide: Lacks the triazole and hydrazino groups, resulting in different chemical properties.
2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide: Lacks the phenyl group, affecting its binding affinity and biological activity.
N-phenyl-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide: Similar structure but with variations in the functional groups.
Uniqueness
The unique combination of the triazole ring, phenyl group, and hydrazino moiety in 2-oxo-N-phenyl-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c13-10(6-19-8-14-7-15-19)17-18-12(21)11(20)16-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,17)(H,16,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRSZRBIJNHCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=C(CN2C=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C(/CN2C=NC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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